molecular formula C18H22N4O2S3 B2757931 2-(benzylsulfanyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide CAS No. 476466-52-1

2-(benzylsulfanyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2757931
CAS No.: 476466-52-1
M. Wt: 422.58
InChI Key: SEPHWPBWHMEYBU-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a thiadiazole ring, a piperidine moiety, and a benzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base.

    Introduction of the Piperidine Moiety: The piperidine group can be introduced via nucleophilic substitution reactions.

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be attached through a thiol-ene reaction or by using benzyl halides in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring and the sulfanyl groups are believed to play a crucial role in its biological activity. These functional groups can interact with enzymes and receptors, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-1,3,4-thiadiazole: Lacks the piperidine and acetamide groups.

    N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide: Lacks the benzylsulfanyl group.

Uniqueness

2-(benzylsulfanyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzylsulfanyl and piperidine moieties makes it a versatile compound for various applications.

Biological Activity

The compound 2-(benzylsulfanyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a derivative of the 1,3,4-thiadiazole class known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer, antimicrobial, and anticonvulsant properties.

Synthesis and Structural Characterization

The synthesis of the compound involves the reaction between 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine in a 1:2 molar ratio. The product was characterized using techniques such as single-crystal X-ray analysis and NMR spectroscopy, confirming the presence of the thiadiazole moiety and the piperidinyl group in its structure .

Anticancer Activity

Recent studies have evaluated the anticancer properties of thiadiazole derivatives. The compound was tested against various human cancer cell lines using the MTT assay to measure cell viability. The results indicated that it exhibits significant cytotoxicity against lung (A549) and breast (MCF-7) cancer cells with IC50 values comparable to established chemotherapeutic agents .

Cell LineIC50 (mM)
A5490.097
MCF-70.120
HepG2Not significant

The mechanism of action is hypothesized to involve apoptosis induction through mitochondrial pathways, although further mechanistic studies are required to elucidate this fully.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against several bacterial strains. It demonstrated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing weaker effects on Gram-negative strains like Escherichia coli .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
S. aureus62.5 μg/mL
B. subtilis32.6 μg/mL
E. coliNo significant activity

The structure–activity relationship (SAR) studies suggest that substituents on the thiadiazole ring influence antimicrobial potency, with certain modifications enhancing activity against specific pathogens .

Anticonvulsant Activity

The anticonvulsant potential of this compound has also been explored in various animal models. The presence of the piperidinyl moiety is believed to contribute to its neuroprotective effects by modulating neurotransmitter systems involved in seizure activity .

Case Studies

Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:

  • Case Study on Anticancer Efficacy : A study involving a series of thiadiazole derivatives showed that compounds with similar structures to the target compound exhibited IC50 values in the low micromolar range against A549 cells, suggesting a promising lead for further development .
  • Antimicrobial Screening : In a comparative study, compounds containing the thiadiazole moiety were tested against a panel of bacterial strains, revealing that modifications at specific positions significantly enhanced antibacterial activity .

Properties

IUPAC Name

2-benzylsulfanyl-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S3/c23-15(12-25-11-14-7-3-1-4-8-14)19-17-20-21-18(27-17)26-13-16(24)22-9-5-2-6-10-22/h1,3-4,7-8H,2,5-6,9-13H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPHWPBWHMEYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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